1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene
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Overview
Description
1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene is an organic compound with a complex structure that includes bromine, ethoxy, and octyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene typically involves multiple steps. One common method includes the reaction of 1-bromo-2-(2-methoxyethoxy)ethane with octyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromine groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination and etherification steps, often involving the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions
1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atoms, forming simpler ethers.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents used under anhydrous conditions[][4].
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include simpler ethers and alcohols.
Scientific Research Applications
1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of membrane proteins due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene involves its interaction with various molecular targets. The bromine atoms act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new bonds. The ethoxy and octyloxy groups contribute to the compound’s solubility and reactivity in different environments .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane
- Diethylene glycol 2-bromoethyl methyl ether
Uniqueness
1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene is unique due to its combination of bromine, ethoxy, and octyloxy groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic compounds .
Properties
CAS No. |
649739-53-7 |
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Molecular Formula |
C20H33BrO4 |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-4-octoxybenzene |
InChI |
InChI=1S/C20H33BrO4/c1-2-3-4-5-6-7-13-24-19-8-10-20(11-9-19)25-18-17-23-16-15-22-14-12-21/h8-11H,2-7,12-18H2,1H3 |
InChI Key |
SVPTYWASINCVSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)OCCOCCOCCBr |
Origin of Product |
United States |
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